2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate
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Overview
Description
2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(p-tolylmethylene)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Grignard reagents (RMgX) are often used in nucleophilic acyl substitution reactions.
Major Products
Hydrolysis: 4-methylcinnamic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(p-tolylmethylene)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
2-(p-tolylmethylene)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .
Properties
Molecular Formula |
C12H13O2- |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+ |
InChI Key |
HJBGREYJNUGUPC-DHZHZOJOSA-M |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)C)C(=O)[O-] |
Origin of Product |
United States |
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